molecular formula C15H20O4 B8077362 Ethyl 6-(3-methylphenoxy)-2-oxohexanoate

Ethyl 6-(3-methylphenoxy)-2-oxohexanoate

Cat. No.: B8077362
M. Wt: 264.32 g/mol
InChI Key: KYMPCMXXASBCIV-UHFFFAOYSA-N
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Description

Ethyl 6-(3-methylphenoxy)-2-oxohexanoate is an α-keto ester derivative characterized by a hexanoate backbone with a 2-oxo group and a 3-methylphenoxy substituent at the sixth carbon, esterified with an ethyl group. α-Keto esters are widely utilized in organic synthesis, pharmaceutical intermediates, and biocatalysis due to their reactivity at the carbonyl and α-carbon positions . The 3-methylphenoxy group may enhance lipophilicity or modulate biological activity compared to simpler esters like ethyl 2-oxohexanoate .

Properties

IUPAC Name

ethyl 6-(3-methylphenoxy)-2-oxohexanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O4/c1-3-18-15(17)14(16)9-4-5-10-19-13-8-6-7-12(2)11-13/h6-8,11H,3-5,9-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYMPCMXXASBCIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)CCCCOC1=CC=CC(=C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Ethyl 2-Oxohexanoate

Structural Differences: Ethyl 2-oxohexanoate (CAS 5753-96-8) lacks the 3-methylphenoxy substituent, featuring only the ethyl ester and 2-oxo groups on a hexanoate chain . Applications and Reactivity:

  • Biocatalysis: Ethyl 2-oxohexanoate is reduced stereoselectively by marine-derived Streptomyces strains to produce (R)-α-hydroxy esters with >99% enantiomeric excess, highlighting its utility in asymmetric synthesis .
  • Organic Synthesis : In aldol reactions, its longer carbon chain suppresses cross-aldol condensation, favoring homo-aldol products, unlike shorter-chain analogs (e.g., ethyl pyruvate) .
  • Pharmaceutical Relevance : Listed as a drug impurity (ID 367-21-1091), emphasizing the need for stringent purity control in manufacturing .

Table 1: Comparison of Ethyl 6-(3-Methylphenoxy)-2-oxohexanoate and Ethyl 2-Oxohexanoate

Property This compound Ethyl 2-Oxohexanoate
Molecular Formula C₁₅H₂₀O₅ (inferred) C₈H₁₄O₃
Key Functional Groups 3-Methylphenoxy, ethyl ester, 2-oxo Ethyl ester, 2-oxo
Biocatalytic Activity Not reported; phenoxy may sterically hinder reduction High enantioselectivity in reductions
Synthetic Applications Potential intermediate for complex molecules Homo-aldol dominance
Regulatory Status No data Pharmaceutical impurity

Methyl 6-(3-Methoxyphenoxy)-2-oxohexanoate

Structural Differences: This analog (CAS 78784-06-2) replaces the ethyl ester with a methyl group and the 3-methylphenoxy with a 3-methoxyphenoxy substituent . Key Findings:

  • Commercial Status : Discontinued, suggesting challenges in synthesis, stability, or market demand .
  • Reactivity Implications : The methoxy group may alter electronic properties compared to the methyl group, affecting solubility or interaction with biological targets.

Ethyl 6-Bromohexanoate

Structural Differences: Ethyl 6-bromohexanoate (CAS 25542-62-5) replaces the 2-oxo and phenoxy groups with a bromine atom at the sixth carbon . Functional Contrast:

  • Lacks the α-keto moiety, limiting its utility in redox or condensation reactions critical for chiral synthesis .

Research Findings and Functional Insights

Biocatalytic Potential

Bulky substituents might reduce conversion ratios or enantioselectivity .

Pharmacological Considerations

Conversely, Ethyl 2-oxohexanoate’s role as a pharmaceutical impurity underscores the importance of structural precision in drug design .

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